molecular formula C11H12BrNO2 B8158196 3-Bromo-5-(cyclopropylmethoxy)benzamide

3-Bromo-5-(cyclopropylmethoxy)benzamide

Cat. No.: B8158196
M. Wt: 270.12 g/mol
InChI Key: FFZAXTJMNAZCFB-UHFFFAOYSA-N
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Description

3-Bromo-5-(cyclopropylmethoxy)benzamide: is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol It is characterized by the presence of a bromine atom at the third position, a cyclopropylmethoxy group at the fifth position, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(cyclopropylmethoxy)benzamide typically involves the following steps:

    Methoxylation: The cyclopropylmethoxy group can be introduced via a nucleophilic substitution reaction using cyclopropylmethanol and a suitable base.

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the brominated and methoxylated benzene derivative with an amine source, such as ammonia or an amine derivative, under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-Bromo-5-(cyclopropylmethoxy)benzamide can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-5-(cyclopropylmethoxy)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives find applications in various fields, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclopropylmethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

  • 3-Bromo-5-(cyclopropylmethoxy)benzoic acid
  • 3-Bromo-5-(cyclopropylmethoxy)benzylamine
  • 3-Bromo-5-(cyclopropylmethoxy)benzyl alcohol

Comparison: Compared to similar compounds, 3-Bromo-5-(cyclopropylmethoxy)benzamide is unique due to the presence of the benzamide moiety, which imparts distinct chemical and biological properties. The benzamide group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

3-bromo-5-(cyclopropylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZAXTJMNAZCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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